

The Medicinal Chemistry of 2-Methylbenzoxazole: A Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: 2-Methylbenzoxazole

Cat. No.: B1214174

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Introduction

The benzoxazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, **2-methylbenzoxazole** has emerged as a particularly versatile starting point for the development of novel therapeutic agents. Its unique structure allows for diverse functionalization, leading to compounds with potent antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth exploration of the medicinal chemistry applications of **2-methylbenzoxazole**, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a comprehensive resource for researchers in the field.

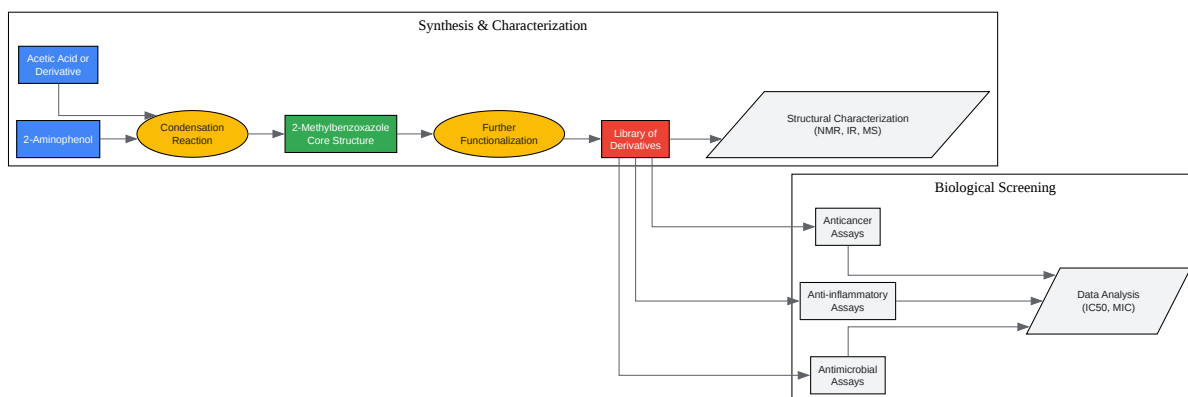
Synthetic Methodologies

The synthesis of **2-methylbenzoxazole** and its derivatives is primarily achieved through the condensation reaction of 2-aminophenols with acetic acid or its derivatives. Various synthetic strategies have been developed to improve yields and introduce diverse substituents.

General Synthesis of 2-Methylbenzoxazole Derivatives

A common and effective method for synthesizing 2-substituted benzoxazoles involves the reaction of an appropriate o-aminophenol with a carboxylic acid or its equivalent in the presence of a dehydrating agent or under high-temperature conditions. For instance, **2-methylbenzoxazole** can be synthesized by the reaction of 2-aminophenol with acetic anhydride.^[1]

A generalized workflow for the synthesis and evaluation of **2-methylbenzoxazole** derivatives is depicted below.



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Caption: General workflow for the synthesis and screening of **2-methylbenzoxazole** derivatives.

Antimicrobial Applications

Derivatives of **2-methylbenzoxazole** have demonstrated significant activity against a broad spectrum of bacteria and fungi. The mechanism of action for many of these compounds is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected **2-methylbenzoxazole** derivatives against various microbial strains.

Compound ID	Microbial Strain	MIC (µg/mL)	Reference
IVb	<i>Pseudomonas aeruginosa</i>	25	[2]
IVb	<i>Candida albicans</i>	6.25	[2]
Compound 3	<i>Staphylococcus aureus</i>	128	[3]
Compound 3	<i>Enterococcus faecalis</i>	32	[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **2-methylbenzoxazole** derivatives.

- Preparation of Microbial Inoculum:
 - Culture the microbial strains (bacteria or fungi) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at the optimal temperature (e.g., 37°C for bacteria, 35°C for fungi).
 - Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria.

- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.^[4]
- Preparation of Test Compounds:
 - Dissolve the synthesized **2-methylbenzoxazole** derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
 - Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation and Incubation:
 - Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.
 - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
 - Incubate the plates at the appropriate temperature for 18-24 hours.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.^[4]

Anti-inflammatory Potential

2-Methylbenzoxazole derivatives have been investigated as potent anti-inflammatory agents, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

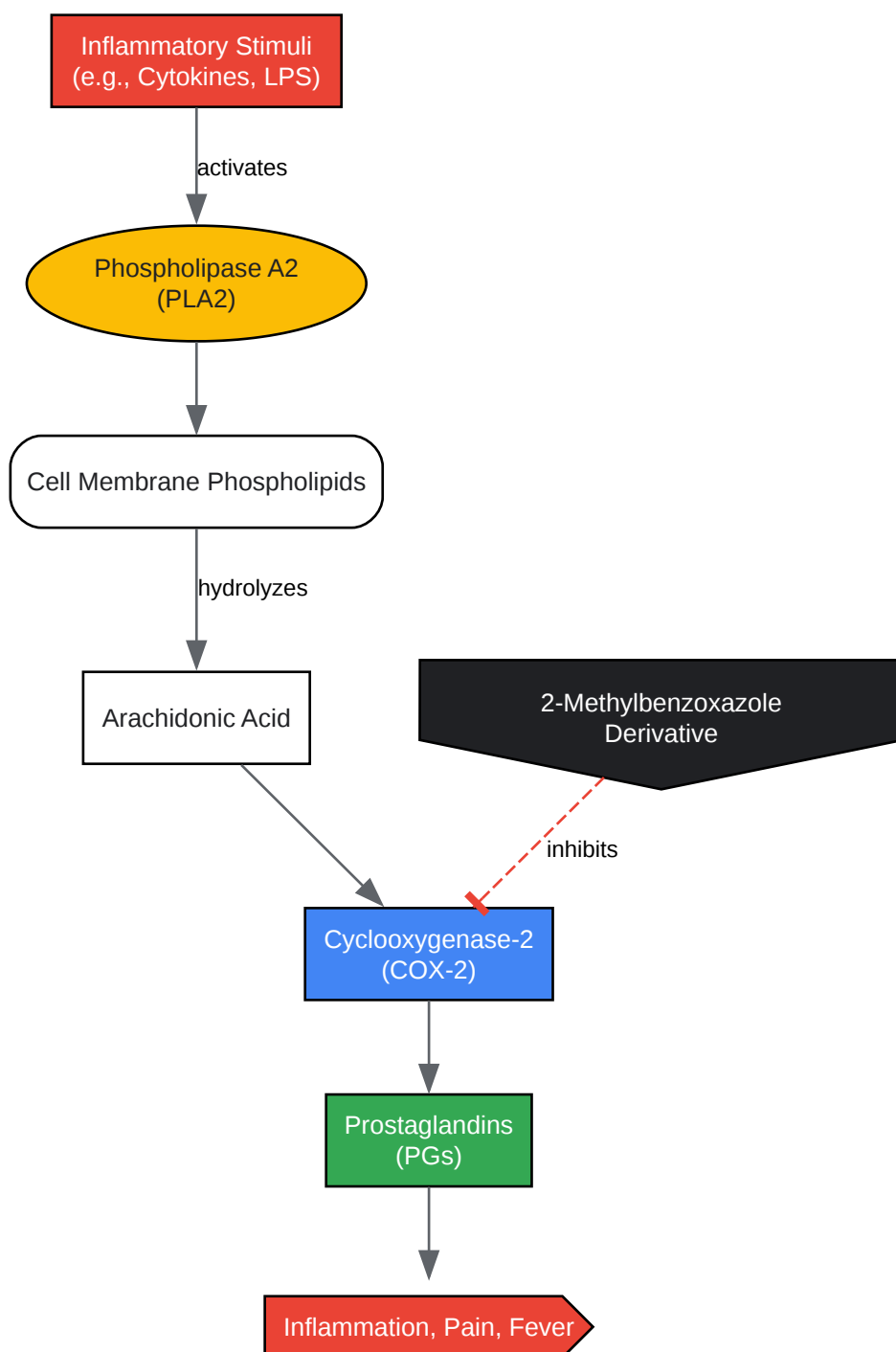
Quantitative Anti-inflammatory Data

The following table presents the in vitro COX-2 inhibitory activity (IC₅₀) of representative **2-methylbenzoxazole** derivatives.

Compound ID	COX-2 IC50 (μM)	Reference
Methyl-2-amino benzoxazole carboxylate Tosylate	11.5 (μg/mL)	[5]
2-amino benzoxazole-5- carbohydrazide Tosylate	22.8 (μg/mL)	[5]
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate	25.8 (μg/mL)	[5]
Compound 3g	5.09 ± 0.88	[6]

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. **2-Methylbenzoxazole** derivatives can act as selective COX-2 inhibitors.



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Caption: Mechanism of COX-2 inhibition by **2-methylbenzoxazole** derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7]

- Animal Preparation:
 - Use adult Wistar rats (150-200 g).
 - Divide the animals into groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups for different doses of the **2-methylbenzoxazole** derivatives.
 - Fast the animals overnight with free access to water.
- Compound Administration:
 - Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
- Induction of Inflammation:
 - One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Edema:
 - Measure the paw volume using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
- Data Analysis:
 - Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Anticancer Activity

The anticancer potential of **2-methylbenzoxazole** derivatives has been extensively studied, with compounds showing cytotoxicity against a variety of cancer cell lines. The proposed

mechanisms of action are diverse and include the inhibition of crucial signaling pathways involved in cell proliferation and survival.

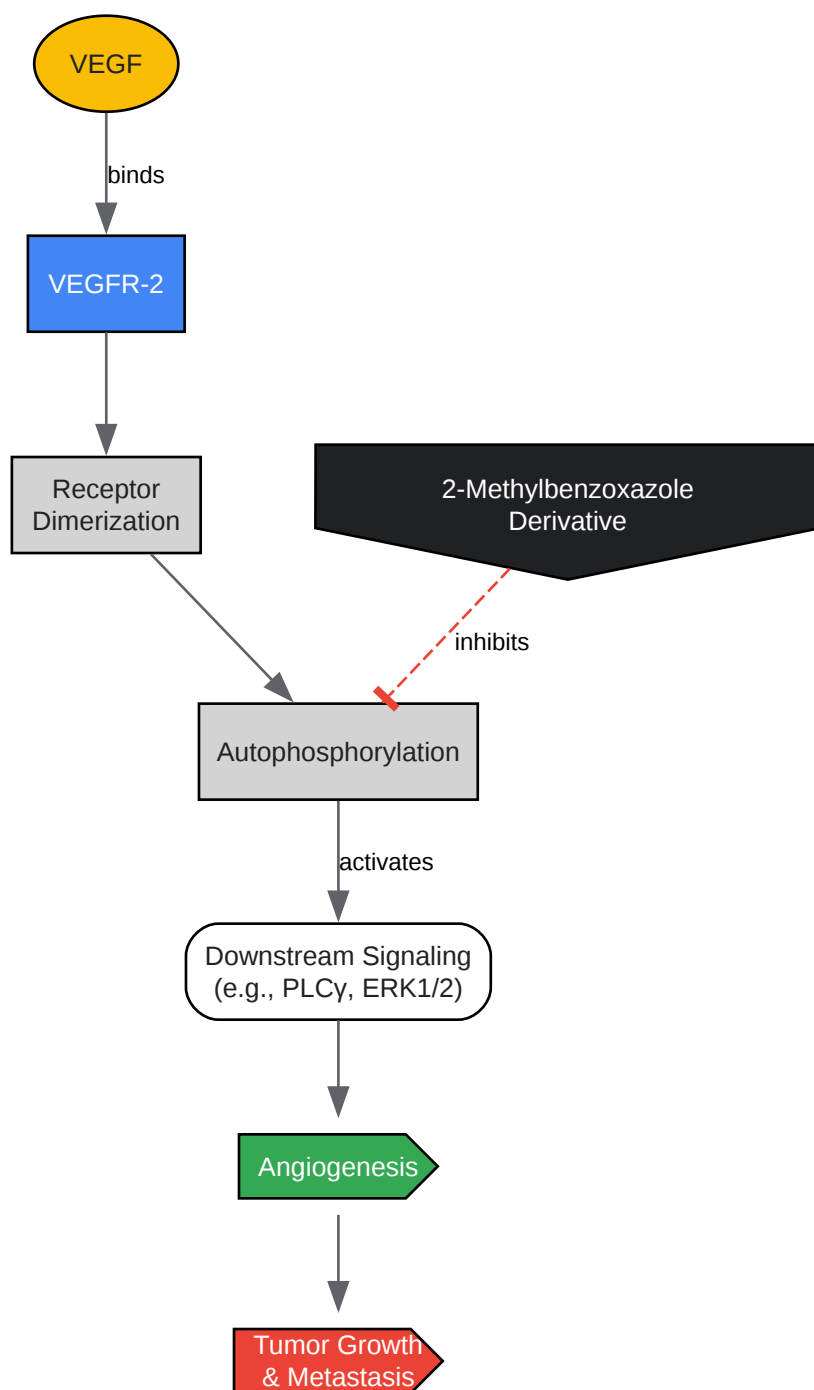
Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected **2-methylbenzoxazole** derivatives against various human cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
UK-1	Leukemia (CCRF-CEM)	0.028	[8]
UK-1	Lung Cancer (A549/ATCC)	0.023	[8]
UK-1	Colon Cancer (COLO 205)	<0.01	[8]
Compound 11	Breast Cancer (MDA-MB-231)	5.63	[9]
Compound 12	Breast Cancer (MCF-7)	6.05	[9]
Compound 6b	Breast Cancer (MDA-MB-231)	2.14	[10]
Compound 6b	Liver Cancer (HepG2)	6.83	[10]

Signaling Pathway: Inhibition of VEGFR-2

Several benzoxazole derivatives have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.



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Caption: Inhibition of the VEGFR-2 signaling pathway by **2-methylbenzoxazole** derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

- Cell Culture:
 - Culture the desired cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics.
 - Seed the cells into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of the **2-methylbenzoxazole** derivatives in the cell culture medium.
 - Remove the old medium from the cells and add the medium containing the test compounds at various concentrations.
 - Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
 - Incubate the plates for a specified period (e.g., 48 or 72 hours).
- MTT Addition and Incubation:
 - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
- Formazan Solubilization and Measurement:
 - Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
 - Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration compared to the control.

- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

2-Methylbenzoxazole and its derivatives represent a rich and promising area of research in medicinal chemistry. The versatility of the benzoxazole scaffold allows for the development of compounds with potent and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide has provided a comprehensive overview of the current state of research, including key quantitative data, detailed experimental protocols, and visualizations of important signaling pathways. It is anticipated that continued exploration of this chemical space will lead to the discovery of novel and effective therapeutic agents for a range of human diseases.

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